molecular formula C8H10N2O3 B15384849 Methyl 4-amino-5-methoxypyridine-3-carboxylate CAS No. 496837-14-0

Methyl 4-amino-5-methoxypyridine-3-carboxylate

Cat. No.: B15384849
CAS No.: 496837-14-0
M. Wt: 182.18 g/mol
InChI Key: FIFNWICVQNMKCK-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methoxypyridine-3-carboxylate is a pyridine derivative characterized by three functional groups:

  • Amino group (-NH₂) at the 4-position,
  • Methoxy group (-OCH₃) at the 5-position,
  • Methyl ester (-COOCH₃) at the 3-position.

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drugs. Its structure facilitates hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Molecular Formula: C₈H₁₀N₂O₃
Molecular Weight: 182.18 g/mol (calculated from substituent masses in ).

Properties

CAS No.

496837-14-0

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 4-amino-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3,(H2,9,10)

InChI Key

FIFNWICVQNMKCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)OC)N

Origin of Product

United States

Biological Activity

Methyl 4-amino-5-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that have been optimized for yield and purity. The structure-activity relationship studies indicate that modifications at specific positions on the pyridine ring can significantly influence biological activity.

Key Synthesis Steps:

  • Regioselective Reactions: The compound can be synthesized through nucleophilic substitution reactions, where regioselectivity is crucial for obtaining the desired product. For instance, treatment with sodium methoxide in different solvents yields various derivatives with differing biological activities .
  • Functionalization: The introduction of functional groups at the 4 and 5 positions of the pyridine ring enhances the compound's interaction with biological targets, particularly in inhibiting specific enzyme pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines, including prostate and ovarian cancer cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
LNCaP (Prostate)30.1Androgen receptor inhibition
A2780 (Ovarian)19.58Induction of apoptosis via caspase activation
SW480 (Colorectal)36Cell cycle arrest in G2/M phase

The compound exhibits a concentration-dependent inhibition of androgen receptor-mediated transcription, which is critical in prostate cancer progression. The IC50 values indicate promising potency compared to established treatments like MDV3100 .

Neuropharmacological Effects

This compound has also been investigated for its effects on neurotransmitter systems. It acts as an inhibitor of GABA uptake, which suggests potential applications in treating anxiety disorders and epilepsy.

Table 2: Neuropharmacological Activity

TargetInhibition (%)Assay Method
mGAT1>50[^3H]GABA uptake assay
mGAT2>50Competitive binding assay

The compound's ability to inhibit GABA transporters indicates a mechanism that could enhance GABAergic transmission, providing therapeutic benefits in conditions characterized by reduced GABA levels .

Case Study 1: Prostate Cancer Treatment

A study conducted on LNCaP prostate cancer cells demonstrated that this compound significantly reduced PSA levels, indicating a decrease in androgen receptor activity. The compound was administered at varying concentrations, revealing a strong correlation between dosage and therapeutic efficacy .

Case Study 2: Ovarian Cancer Resistance

Research involving A2780cisR cells (cisplatin-resistant ovarian cancer) showed that this compound retained cytotoxic effects even against resistant cell lines, suggesting its potential as an alternative treatment option for resistant cancers .

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

The Catalog of Pyridine Compounds () lists several analogs with modifications to the substituents on the pyridine ring. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Iodo-5-methoxypyridin-3-amine -NH₂ (4), -OCH₃ (5), -I (3) C₆H₇IN₂O 250.04 Iodo substituent replaces methyl ester
Methyl 5-(dimethylamino)pyridine-3-carboxylate -N(CH₃)₂ (5), -COOCH₃ (3) C₉H₁₂N₂O₂ 180.21 Dimethylamino replaces methoxy; no 4-amino group
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate -OH (4), -OCH₃ (5), -Boc (3) C₁₂H₁₈N₂O₄ 254.28 Hydroxy and carbamate groups; bulkier tert-butyl ester
Methyl 4-methoxypyrimidine-5-carboxylate Pyrimidine ring, -OCH₃ (4), -COOCH₃ (5) C₇H₈N₂O₃ 168.15 Pyrimidine core vs. pyridine; substituent positions differ

Hydrogen Bonding and Crystallography

The target compound’s amino and ester groups enable robust hydrogen-bonding networks, as observed in similar pyridine derivatives. For example, 3-Amino-5-methoxyisonicotinonitrile () forms dimeric structures via N–H···N interactions, a pattern likely replicated in Methyl 4-amino-5-methoxypyridine-3-carboxylate .

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